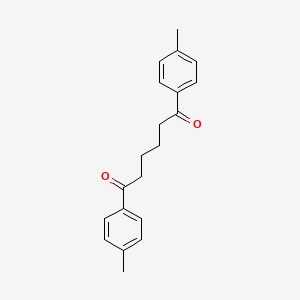

1,6-Bis(4-methylphenyl)hexane-1,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6280-00-8 |

|---|---|

Molecular Formula |

C20H22O2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,6-bis(4-methylphenyl)hexane-1,6-dione |

InChI |

InChI=1S/C20H22O2/c1-15-7-11-17(12-8-15)19(21)5-3-4-6-20(22)18-13-9-16(2)10-14-18/h7-14H,3-6H2,1-2H3 |

InChI Key |

ONAXVWKDWBEZCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,6 Bis 4 Methylphenyl Hexane 1,6 Dione

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of acyl groups onto an aromatic ring. This electrophilic aromatic substitution reaction is a primary method for the synthesis of aryl ketones. The synthesis of 1,6-bis(4-methylphenyl)hexane-1,6-dione can be effectively achieved through the diacylation of toluene (B28343) with a suitable hexane-1,6-dioyl derivative.

A plausible and widely utilized approach for synthesizing symmetrical diketones like this compound is the Friedel-Crafts acylation of an aromatic substrate with a diacyl chloride. In this case, toluene serves as the aromatic nucleophile and adipoyl chloride (hexane-1,6-dioyl dichloride) acts as the electrophilic acylating agent.

The reaction proceeds by activating the adipoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This generates a highly electrophilic diacylium ion, which then attacks two equivalents of toluene. The methyl group on the toluene ring is an ortho-, para-directing activator, leading to substitution primarily at the para position due to steric hindrance at the ortho positions. This regioselectivity results in the desired this compound.

General Reaction Scheme:

| Reactant | Role | Key Features |

| Toluene | Aromatic Substrate | Activated ring, para-directing methyl group |

| Adipoyl Chloride | Acylating Agent | Provides the hexane-1,6-dione backbone |

| Aluminum Chloride | Lewis Acid Catalyst | Activates the acylating agent |

Reaction with Hexane-1,6-dione and 4-Methylbenzoyl Chloride

Detailed research findings for the direct reaction between hexane-1,6-dione and 4-methylbenzoyl chloride to form this compound are not extensively documented in readily available scientific literature. This proposed pathway is less conventional for the synthesis of this specific target molecule.

Acylation with Muconoyl Chloride and Related Substrates

The use of muconoyl chloride, a six-carbon diacyl chloride with two double bonds, for the synthesis of this compound is not a direct route. Acylation of toluene with muconoyl chloride would yield a diunsaturated diketone. A subsequent hydrogenation step would be necessary to reduce the carbon-carbon double bonds in the hexane (B92381) chain to afford the target saturated diketone.

Role of Lewis Acid Catalysis in Friedel-Crafts Pathways

Lewis acids are essential in Friedel-Crafts acylation to enhance the electrophilicity of the acylating agent. quimicaorganica.org The most commonly used Lewis acid is aluminum chloride (AlCl₃). quimicaorganica.org Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be employed. quimicaorganica.org The Lewis acid coordinates to the carbonyl oxygen or the halogen of the acyl chloride, facilitating the formation of a highly reactive acylium ion.

The choice of catalyst can influence the reaction conditions and yield. For instance, polyphosphoric acid (PPA) can serve as both a catalyst and a solvent in some Friedel-Crafts acylations, offering an alternative to traditional Lewis acids. ccsenet.org PPA is a strong dehydrating agent and a moderately strong acid, which can promote the reaction between a carboxylic acid (like adipic acid) and an aromatic compound (like toluene). ccsenet.org

Common Lewis Acids in Friedel-Crafts Acylation:

| Lewis Acid | Typical Conditions | Notes |

| Aluminum Chloride (AlCl₃) | Anhydrous, often in a non-polar solvent like CS₂ or nitrobenzene | Highly effective but can be sensitive to moisture. |

| Ferric Chloride (FeCl₃) | Similar to AlCl₃ | A milder alternative to AlCl₃. |

| Polyphosphoric Acid (PPA) | Often used at elevated temperatures | Acts as both catalyst and solvent. ccsenet.org |

Aldol (B89426) Condensation Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. While it is a powerful tool for synthesizing larger molecules, its application for the direct synthesis of this compound is not a primary route. Instead, aldol condensation is more relevant as a potential subsequent reaction of the target diketone.

Intramolecular Aldol Cyclization Pathways

1,6-Diketones, such as this compound, can undergo intramolecular aldol condensation under basic or acidic conditions to form five- or six-membered rings. libretexts.orglibretexts.org In the case of this specific diketone, the presence of α-hydrogens allows for the formation of an enolate, which can then attack the other carbonyl group within the same molecule.

This intramolecular reaction would lead to the formation of a cyclic β-hydroxy ketone, which can then dehydrate to form a cyclic α,β-unsaturated ketone. The regioselectivity of the cyclization (formation of a five- vs. seven-membered ring) would depend on the stability of the resulting ring structures, with five- and six-membered rings being generally favored. libretexts.org This cyclization is a characteristic reaction of 1,6-diketones rather than a method for their synthesis.

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the most direct and common method for preparing this compound, other synthetic strategies could be envisioned, though they are less frequently reported. One such alternative could involve the oxidation of a corresponding diol, 1,6-bis(4-methylphenyl)hexane-1,6-diol. This diol could potentially be synthesized through a Grignard reaction between a suitable hexane-1,6-diorganometallic reagent and p-tolualdehyde. However, the preparation of the necessary di-Grignard reagent from 1,6-dihalohexane can be challenging due to competing side reactions.

Catalytic Hydrogenation of Unsaturated Diketone Precursors (e.g., Pd/C or Pt/C mediated)

A prominent and efficient route to obtaining this compound involves the catalytic hydrogenation of a corresponding unsaturated diketone precursor. This method leverages the ability of heterogeneous catalysts, most notably palladium on carbon (Pd/C) or platinum on carbon (Pt/C), to facilitate the addition of hydrogen across carbon-carbon double or triple bonds, thereby saturating the hexane chain.

The unsaturated precursor, typically a 1,6-bis(4-methylphenyl)hexa-1,5-diene-3,4-dione or a similar conjugated system, can be synthesized through various classical organic reactions, such as the Friedel-Crafts acylation of toluene with an appropriate unsaturated diacyl chloride. Once the unsaturated diketone is obtained, the subsequent hydrogenation is a critical step to yield the target saturated diketone.

The general mechanism of catalytic hydrogenation involves the adsorption of both the unsaturated substrate and molecular hydrogen onto the surface of the metal catalyst. masterorganicchemistry.com The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the unsaturated centers of the diketone, leading to the formation of the saturated product. masterorganicchemistry.com

Detailed Research Findings:

While specific studies on the catalytic hydrogenation of the direct unsaturated precursor to this compound are not extensively detailed in readily available literature, the principles can be extrapolated from research on the hydrogenation of other α,β-unsaturated ketones and aromatic systems.

Palladium on carbon (Pd/C) is a widely used and versatile catalyst for the reduction of carbon-carbon multiple bonds. u-tokyo.ac.jp It is known for its high activity and selectivity under relatively mild conditions of temperature and pressure. u-tokyo.ac.jp For the hydrogenation of an unsaturated diketone, a typical procedure would involve dissolving the substrate in a suitable solvent, adding the Pd/C catalyst, and then introducing hydrogen gas, often at atmospheric or slightly elevated pressure. Protic solvents like ethanol (B145695) and acetic acid are generally known to accelerate the rate of hydrogenation. u-tokyo.ac.jp

Platinum on carbon (Pt/C) is another effective catalyst for this transformation and can sometimes offer different selectivity compared to palladium-based catalysts, particularly in the hydrogenation of aromatic rings if harsh conditions are employed. youtube.com However, for the selective reduction of an aliphatic chain without affecting the aromatic rings, carefully controlled conditions are necessary.

The choice between Pd/C and Pt/C can depend on the specific nature of the unsaturated precursor and the desired outcome. For instance, Pd/C is often preferred for its chemoselectivity in reducing double bonds without affecting other functional groups like carbonyls or aromatic rings under mild conditions. chegg.com

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The success and efficiency of the synthesis of this compound, both in the formation of the precursor and its subsequent hydrogenation, are highly dependent on the careful optimization of reaction conditions.

Temperature Control and Anhydrous Conditions

Temperature Control:

Temperature plays a crucial role in the Friedel-Crafts acylation reaction, which is a common method to synthesize the diketone precursor. The reaction between toluene and an acylating agent like adipoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), is typically exothermic. scribd.comyoutube.com

Lower temperatures, often around 0°C, are generally favored for the acylation of toluene to achieve higher selectivity for the para-substituted product. chegg.comscribd.com The methyl group of toluene is an ortho-, para-directing group; however, the para isomer is sterically less hindered and often the desired product. libretexts.org At higher temperatures, the reversibility of the Friedel-Crafts reaction can lead to isomerization and the formation of a higher proportion of the thermodynamically more stable but often less desired meta-isomer. stackexchange.comchemguide.co.uk Research on the Friedel-Crafts acetylation of other aromatic compounds has shown that while higher temperatures can increase the reaction rate, they may not affect the product selectivity in some cases. researchgate.net

For the catalytic hydrogenation step, temperature also influences the reaction rate. Generally, an increase in temperature will increase the rate of hydrogenation. However, excessively high temperatures can lead to side reactions, such as hydrogenolysis of the C-O bond in the carbonyl group or even hydrogenation of the aromatic rings, especially with more active catalysts like platinum. youtube.com Therefore, an optimal temperature must be determined to ensure a reasonable reaction rate while maintaining high selectivity for the desired saturated diketone.

Anhydrous Conditions:

Maintaining anhydrous (water-free) conditions is critical, particularly during the Friedel-Crafts acylation step. The Lewis acid catalyst, typically aluminum chloride, reacts vigorously with water. nih.gov This reaction not only deactivates the catalyst but also generates hydrochloric acid, which can lead to unwanted side reactions and corrosion of the reaction vessel. scribd.com Therefore, the use of dry solvents, reagents, and glassware is essential for the success of this reaction.

For the catalytic hydrogenation step, while some hydrogenation reactions can be performed in the presence of water, and in some cases, water can even have a positive effect on the reaction rate, it is generally advisable to use anhydrous solvents to avoid potential side reactions and to ensure the longevity and activity of the catalyst.

Catalyst Loading and Solvent Effects

Catalyst Loading:

In heterogeneous catalytic hydrogenation, the amount of catalyst used, or catalyst loading, is a key parameter to optimize. A higher catalyst loading will generally lead to a faster reaction rate. However, using an excessive amount of catalyst is not cost-effective and can complicate the work-up procedure for removing the catalyst from the reaction mixture.

The optimal catalyst loading is typically determined empirically and is a balance between achieving a desirable reaction time and minimizing the amount of catalyst used. For Pd/C catalyzed hydrogenations, loadings can range from 1 to 10 mol% of the substrate, depending on the reactivity of the substrate and the desired reaction conditions.

Solvent Effects:

The choice of solvent can have a significant impact on both the Friedel-Crafts acylation and the catalytic hydrogenation steps.

In catalytic hydrogenation, the solvent plays a critical role in dissolving the substrate and the hydrogen gas, as well as in influencing the interaction between the substrate and the catalyst surface. pnnl.govrsc.org Protic solvents such as ethanol, methanol (B129727), and acetic acid are often used and can enhance the rate of hydrogenation. u-tokyo.ac.jpnih.gov The polarity of the solvent can affect the hydrogen binding strength on the palladium surface, which in turn influences the reaction rate. pnnl.gov Studies on the hydrogenation of naringin (B1676962) over a Pd/C catalyst showed that the yield of the product was strongly dependent on the solvent, with the order of effectiveness being methanol > ethanol > iso-propanol > n-hexane > toluene. nih.gov Dichloromethane has also been shown to be a useful, non-flammable solvent for catalytic hydrogenations under mild conditions. arizona.edu

The selection of an appropriate solvent is therefore a crucial aspect of optimizing the synthesis of this compound, impacting reaction rates, yields, and selectivity.

| Parameter | Effect on Friedel-Crafts Acylation | Effect on Catalytic Hydrogenation | General Optimization Strategy |

| Temperature | Lower temperatures (e.g., 0°C) favor para-selectivity. chegg.comscribd.com Higher temperatures can lead to isomerization. stackexchange.comchemguide.co.uk | Increases reaction rate. Too high can cause side reactions (e.g., hydrogenolysis). youtube.com | Start at lower temperatures for acylation and moderate temperatures for hydrogenation, then adjust based on reaction progress and selectivity. |

| Anhydrous Conditions | Crucial to prevent catalyst deactivation and side reactions. scribd.comnih.gov | Generally preferred to ensure catalyst activity and avoid side reactions. | Use dry solvents, reagents, and glassware for both steps. |

| Catalyst Loading | Not applicable (Lewis acid is a reagent/catalyst). | Higher loading increases reaction rate. | Optimize for a balance between reaction time and cost-effectiveness. Typically 1-10 mol%. |

| Solvent | Must be inert and dissolve reactants. Polarity can affect rate. researchgate.net | Influences substrate/hydrogen solubility and catalyst interaction. Protic solvents often enhance rate. u-tokyo.ac.jpnih.govpnnl.govrsc.org | Screen a range of inert solvents for acylation and polar/protic solvents for hydrogenation to find the optimal medium. |

Elucidating the Chemical Reactivity and Reaction Mechanisms of 1,6 Bis 4 Methylphenyl Hexane 1,6 Dione

Reactivity of the Diketone Moiety

The two ketone functional groups in 1,6-Bis(4-methylphenyl)hexane-1,6-dione are the primary sites of chemical reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The adjacent α-hydrogens are also acidic, allowing for the formation of enolates, which are key intermediates in many reactions.

Cyclocondensation Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a ring structure, often with the elimination of a small molecule like water. The 1,6-dicarbonyl structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds.

The synthesis of bis-isoquinoline derivatives from 1,6-diaryl-1,6-diones can be envisioned through a tandem reaction sequence. A plausible approach involves a reaction analogous to the Pictet-Spengler reaction, where a β-arylethylamine condenses with a carbonyl compound followed by an acid-catalyzed cyclization. For a 1,6-diketone, a tandem reaction with two equivalents of a suitable phenethylamine (B48288) derivative would be required.

The proposed mechanism would begin with the condensation of the amine with one of the ketone carbonyls to form an imine. Subsequent acid-catalyzed cyclization, driven by the electron-rich aromatic ring of the phenethylamine moiety, would lead to the formation of the first tetrahydroisoquinoline ring. This process would then be repeated at the second carbonyl group to furnish the bis-isoquinoline structure. The flexibility of the hexane (B92381) chain would be crucial in allowing the molecule to adopt a conformation suitable for both cyclization events.

| Step | Description | Intermediate/Product |

| 1 | Condensation of phenethylamine with one carbonyl group | Mono-imine intermediate |

| 2 | Acid-catalyzed intramolecular cyclization | Tetrahydroisoquinoline derivative |

| 3 | Condensation at the second carbonyl group | Di-imine intermediate |

| 4 | Second acid-catalyzed intramolecular cyclization | Bis-tetrahydroisoquinoline derivative |

| 5 | Aromatization (optional, depending on conditions) | Bis-isoquinoline derivative |

This table outlines a plausible, hypothetical reaction pathway.

The reaction of dicarbonyl compounds with hydrazines is a well-established method for the synthesis of pyrazoles. mdpi.comnih.gov In the case of this compound, a reaction with a dihydrazine, such as hydrazine (B178648) hydrate (B1144303) in a [2+2] condensation, could theoretically lead to the formation of a pyrazole-containing macrocycle.

This reaction would proceed through the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the other carbonyl group. Subsequent dehydration would yield the pyrazole (B372694) ring. For a macrocycle to form, two molecules of the diketone would react with two molecules of a dihydrazine, or a suitable long-chain dihydrazine could be employed to facilitate intramolecular macrocyclization. The synthesis of pyrazole-based macrocycles is a subject of ongoing research, with applications in areas such as selective enzyme inhibition. nih.gov

| Reactants | Reagent | Potential Product | Ring Size |

| This compound | Hydrazine | Dipyrazolyl-alkane | Two 5-membered rings |

| Two equivalents of this compound | Two equivalents of Hydrazine | Pyrazole-containing macrocycle | Large macrocycle |

This table illustrates the potential outcomes of the reaction with hydrazine.

Aldol (B89426) Condensation Reactivity under Acidic and Basic Conditions

The presence of α-hydrogens in this compound allows it to undergo intramolecular aldol condensation under both acidic and basic conditions. libretexts.orgresearchgate.netyoutube.comjove.comkhanacademy.orgquora.com This reaction leads to the formation of a cyclic product, with five- and six-membered rings being the most thermodynamically stable and, therefore, the most likely to form. youtube.com

Under Basic Conditions:

In the presence of a base, an α-hydrogen is abstracted to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. jove.comquora.commdpi.com This is followed by protonation to give a β-hydroxy ketone (the aldol addition product). Subsequent heating can lead to dehydration, yielding a more stable α,β-unsaturated ketone (the aldol condensation product). For this compound, the intramolecular reaction would lead to the formation of a five-membered ring.

Under Acidic Conditions:

Under acidic conditions, the reaction proceeds through an enol intermediate. nih.govnih.gov One of the carbonyl oxygens is protonated, making the carbonyl carbon more electrophilic. The enol form of the other ketone then acts as the nucleophile, attacking the activated carbonyl. This is followed by deprotonation to give the aldol addition product. As with the base-catalyzed reaction, this can be followed by acid-catalyzed dehydration to form the α,β-unsaturated ketone. The enolization of the diketone is a key step in the acid-catalyzed mechanism. nih.gov

| Condition | Key Intermediate | Initial Product | Final Product (after dehydration) |

| Basic (e.g., NaOH) | Enolate | β-hydroxy ketone | α,β-unsaturated cyclopentenone derivative |

| Acidic (e.g., H₃O⁺) | Enol | β-hydroxy ketone | α,β-unsaturated cyclopentenone derivative |

This table summarizes the key aspects of intramolecular aldol condensation.

Reduction Reactions

The carbonyl groups of this compound can be reduced to alcohols using various reducing agents. The choice of reagent can influence the selectivity and the final product.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used to reduce ketones to secondary alcohols. acs.orgyoutube.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

The mechanism proceeds via the nucleophilic attack of the hydride on the carbonyl carbon, which breaks the carbon-oxygen π-bond and forms a new carbon-hydrogen bond. The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol (B129727) or ethanol) or in a separate workup step, to yield the alcohol. In the case of this compound, both ketone groups would be reduced by an excess of NaBH₄ to yield the corresponding diol, 1,6-Bis(4-methylphenyl)hexane-1,6-diol.

| Reagent | Substrate Functional Group | Product Functional Group |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |

This table shows the transformation of the functional group during the reduction reaction.

Selective vs. Non-selective Reductions: Steric and Electronic Influences

The reduction of the dicarbonyl functionalities in this compound can proceed through various pathways, yielding a range of products from partial reduction (keto-alcohols) to complete deoxygenation (1,6-bis(4-methylphenyl)hexane). The selectivity of these reductions is profoundly influenced by both steric and electronic factors inherent to the molecule's structure and the choice of reducing agent.

Electronic Influences: The two carbonyl groups are electronically identical due to the molecule's symmetry. The 4-methylphenyl (p-tolyl) groups exert an electronic effect on the carbonyl carbons. The methyl group is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl group. learncbse.in This reduced electrophilicity can affect the rate of reduction. For selective reduction to the mono-alcohol, a mild reducing agent is required. Stronger reducing agents are likely to lead to the diol or complete deoxygenation.

Steric Influences: Sterically, the carbonyl groups in this compound are relatively unhindered. The hexane chain provides significant conformational flexibility, allowing reagents to access either carbonyl group with similar ease. Therefore, achieving selective mono-reduction is challenging without employing specialized reagents or reaction conditions, such as using a stoichiometric amount of a mild reducing agent at low temperatures. In many cases, a mixture of the starting material, the mono-reduced alcohol, and the di-reduced diol will be obtained.

Complete deoxygenation to the corresponding alkane can be achieved using harsher reduction methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions. youtube.com These methods are generally non-selective and will reduce both carbonyl groups.

Table 1: Potential Reduction Products of this compound and Influencing Factors

| Reducing Agent Category | Potential Major Product(s) | Controlling Factors |

| Mild Hydride Reagents (e.g., NaBH₄) | 6-hydroxy-1-(4-methylphenyl)-6-(p-tolyl)hexan-1-one; 1,6-bis(4-methylphenyl)hexane-1,6-diol | Stoichiometry, Temperature |

| Strong Hydride Reagents (e.g., LiAlH₄) | 1,6-bis(4-methylphenyl)hexane-1,6-diol | Excess reagent |

| Clemmensen Reduction (Zn(Hg), HCl) | 1,6-bis(4-methylphenyl)hexane | Strongly acidic conditions |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | 1,6-bis(4-methylphenyl)hexane | Strongly basic conditions, high temp. |

Reactivity of the Aromatic Methyl Substituents

Electron-Donating Effects on Aromatic Ring Reactivity

The methyl group (–CH₃) attached to each phenyl ring in this compound is classified as an activating group in the context of electrophilic aromatic substitution (EAS). masterorganicchemistry.com This activation stems from two primary electronic effects:

Inductive Effect (+I): Alkyl groups, like methyl, are less electronegative than the sp²-hybridized carbons of the benzene (B151609) ring. They inductively donate electron density through the sigma bond, making the ring more electron-rich and thus more nucleophilic. lumenlearning.com

Hyperconjugation: This involves the overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring. This delocalization of electrons further increases the electron density within the ring.

This increased electron density makes the aromatic rings in this compound more susceptible to attack by electrophiles compared to unsubstituted benzene rings. libretexts.org The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already substituted by the hexanedione chain, electrophilic substitution will preferentially occur at the ortho positions (C-3 and C-5) of the phenyl rings. The presence of the deactivating acyl group on the ring, however, will make further substitution reactions less favorable than on toluene (B28343) itself.

Table 2: Influence of Substituents on the Aromatic Ring Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on EAS Reactivity | Directing Effect |

| -CH₃ (Methyl) | 4 | Electron-donating (+I, Hyperconjugation) | Activating | ortho, para |

| -CO-(CH₂)₄-... (Acyl) | 1 | Electron-withdrawing (-I, -R) | Deactivating | meta |

Potential for Demethylation and Related Transformations (Analogous Systems)

While the C-CH₃ bond is generally stable, the methyl groups on the aromatic rings can be removed under specific, often harsh, conditions. This process, known as demethylation, typically involves nucleophilic or Lewis acidic reagents. google.com

In analogous systems like di-p-tolyl ketone, demethylation has been observed under certain conditions. publish.csiro.au For this compound, demethylation would convert the p-tolyl groups into p-hydroxyphenyl groups, yielding 1,6-bis(4-hydroxyphenyl)hexane-1,6-dione. Common reagents used for the demethylation of aryl methyl ethers or similar compounds include strong protic acids (like HBr), Lewis acids (such as BBr₃ or AlCl₃), or strong nucleophiles like pyridinium (B92312) chloride at high temperatures. google.comwikipedia.org The mechanism often involves the protonation or coordination of a Lewis acid to the aromatic ring system, followed by nucleophilic attack on the methyl carbon.

Mechanistic Insights into Electrophilic Activation

Protonation of Carbonyl Oxygen and Enhanced Electrophilicity

Under acidic conditions, the carbonyl oxygen of this compound can be protonated. This is a crucial first step in many acid-catalyzed reactions involving ketones. libretexts.org The protonation converts the neutral carbonyl group into a positively charged species, significantly enhancing the electrophilicity of the carbonyl carbon.

Mechanism:

A lone pair of electrons on the carbonyl oxygen attacks a proton (H⁺) from an acid catalyst.

An oxonium ion is formed, where the oxygen atom bears a formal positive charge.

This positive charge is shared through resonance with the carbonyl carbon, creating a resonance structure with a full positive charge on the carbon (a carbocation).

This resonance delocalization makes the carbonyl carbon much more susceptible to attack by weak nucleophiles. stackexchange.comquora.com From a molecular orbital perspective, protonation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which is the π* orbital of the C=O bond, making it more accessible for interaction with the HOMO (Highest Occupied Molecular Orbital) of a nucleophile. stackexchange.comquora.com

Role of Intermediate Cationic Species in Acylation Mechanisms

The structure of this compound is the result of a Friedel-Crafts acylation reaction, typically between two equivalents of toluene and adipoyl chloride. The mechanism of such reactions involves highly reactive cationic intermediates.

The key electrophilic species in a Friedel-Crafts acylation is the acylium ion. It is generated by the reaction of an acyl halide (like adipoyl chloride) with a Lewis acid catalyst (e.g., AlCl₃). nih.gov

Generation of the Acylium Ion: Cl-CO-(CH₂)₄-CO-Cl + 2 AlCl₃ → [⁺OC-(CH₂)₄-CO⁺] [AlCl₄⁻]₂

This dicationic acylium species is a powerful electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism where the π-electrons of the toluene ring attack one of the electrophilic carbonyl carbons of the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. rsc.org Finally, deprotonation of the sigma complex by a weak base (like AlCl₄⁻) restores the aromaticity of the ring and yields the final acylated product. Given the structure of the starting materials, this process occurs at both ends of the adipoyl chloride chain.

Advanced Spectroscopic and Crystallographic Characterization of 1,6 Bis 4 Methylphenyl Hexane 1,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis (Aromatic, Methyl, and Aliphatic Proton Assignments)

The proton NMR (¹H NMR) spectrum of 1,6-Bis(4-methylphenyl)hexane-1,6-dione is expected to exhibit distinct signals corresponding to the aromatic, methyl, and aliphatic protons in the molecule.

Aromatic Protons: The protons on the two para-substituted phenyl rings would likely appear as two sets of doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be deshielded and resonate at a higher chemical shift compared to the protons meta to the carbonyl group.

Methyl Protons: The protons of the two methyl groups attached to the phenyl rings would give rise to a single sharp singlet, as they are chemically equivalent. This signal is anticipated in the upfield region, around δ 2.4 ppm.

Aliphatic Protons: The eight protons of the hexane (B92381) chain will show more complex splitting patterns. The four protons on the carbons adjacent to the carbonyl groups (α-protons) are expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 2.9 ppm. The four protons on the carbons beta to the carbonyl groups (β-protons) would resonate further upfield, likely as a multiplet around δ 1.7 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho to C=O) | ~7.8 | Doublet |

| Aromatic (meta to C=O) | ~7.2 | Doublet |

| Aliphatic (α-CH₂) | ~2.9 | Triplet |

| Methyl (-CH₃) | ~2.4 | Singlet |

| Aliphatic (β-CH₂) | ~1.7 | Multiplet |

¹³C NMR Spectral Analysis (Carbonyl, Aromatic, and Aliphatic Carbon Assignments)

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The most deshielded signal in the spectrum is expected to be that of the carbonyl carbons, typically appearing above δ 190 ppm.

Aromatic Carbons: The aromatic carbons will produce several signals in the region of δ 120-150 ppm. The carbon atom attached to the carbonyl group and the carbon atom bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.

Aliphatic Carbons: The carbons of the hexane chain are expected to resonate in the upfield region of the spectrum, typically between δ 20 and 40 ppm. The carbons alpha to the carbonyl groups will be more deshielded than the beta carbons.

Methyl Carbon: The methyl group carbon will give a signal in the most upfield region, typically around δ 21 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >195 |

| Aromatic (C-ipso, attached to C=O) | ~135 |

| Aromatic (C-para, attached to CH₃) | ~145 |

| Aromatic (C-ortho to C=O) | ~129 |

| Aromatic (C-meta to C=O) | ~128 |

| Aliphatic (α-CH₂) | ~38 |

| Aliphatic (β-CH₂) | ~24 |

| Methyl (-CH₃) | ~21 |

Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Carbonyl Stretch Frequencies

A strong and sharp absorption band corresponding to the C=O stretching vibration of the ketone functional groups is expected. For aryl ketones, this band typically appears in the range of 1680-1700 cm⁻¹.

Aromatic C-H Bending Vibrations

The presence of the para-substituted aromatic rings would be confirmed by characteristic C-H out-of-plane bending vibrations. A strong band is expected in the region of 800-840 cm⁻¹, which is indicative of 1,4-disubstitution on a benzene (B151609) ring.

Predicted IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C-H Bending (p-substitution) | 800 - 840 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₂₀H₂₂O₂.

The expected exact mass can be calculated by summing the precise masses of all the atoms in the molecule (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂O₂ |

| Calculated Exact Mass | 294.16198 |

In an HRMS experiment, the detection of a molecular ion peak with an m/z value that matches this calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

X-ray Crystallography and Single-Crystal Structure Analysis

Following extensive searches of chemical and crystallographic databases, as well as the broader scientific literature, no specific single-crystal X-ray diffraction data for the compound this compound could be located. While crystallographic studies have been conducted on structurally related molecules, the precise data required to fulfill the detailed outline for this compound is not publicly available.

To provide a comprehensive analysis as requested, experimental determination of the crystal structure of this compound would be necessary. This process would involve the synthesis of the compound, the growth of single crystals suitable for X-ray diffraction, and subsequent data collection and structure refinement.

In the absence of specific experimental data for this compound, the following sections outline the type of information that would be obtained from such an analysis, based on general principles of X-ray crystallography and the study of similar organic compounds.

Molecular Conformation and Torsion Angles

A single-crystal X-ray analysis would reveal the precise three-dimensional arrangement of the atoms within the this compound molecule. Key conformational features, such as the planarity of the p-tolyl groups and the conformation of the hexane chain, would be determined.

Hypothetical Torsion Angle Data

| Torsion Angle | Value (°) |

|---|---|

| C(ar)-C(ar)-C(O)-C(alk) | Value |

| C(ar)-C(O)-C(alk)-C(alk) | Value |

| C(O)-C(alk)-C(alk)-C(alk) | Value |

Intermolecular Interactions and Crystal Packing Architectures

The analysis would also elucidate how individual molecules of this compound pack together to form the crystalline solid. This involves the identification of various non-covalent interactions that govern the crystal's architecture.

Analysis of Hydrogen Bonding Networks within Crystalline Structures

The presence and nature of any hydrogen bonding networks are crucial for understanding the stability and properties of the crystal. For this compound, the primary candidates for hydrogen bonding would be weak interactions between the carbonyl oxygen atoms and hydrogen atoms from the methyl groups or the hexane chain of neighboring molecules (C-H···O).

Hypothetical Hydrogen Bond Data

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|

Computational Chemistry and Theoretical Investigations of 1,6 Bis 4 Methylphenyl Hexane 1,6 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

DFT calculations are instrumental in elucidating the electronic characteristics of a molecule. Key properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment can be determined.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For 1,6-Bis(4-methylphenyl)hexane-1,6-dione, the HOMO would likely be localized on the electron-rich 4-methylphenyl (tolyl) groups, while the LUMO may be centered on the dicarbonyl hexane (B92381) chain.

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density. A non-zero dipole moment indicates an asymmetric charge distribution. DFT calculations can provide a precise value for the dipole moment, offering insights into the molecule's interaction with polar solvents and its behavior in an external electric field. Given the symmetrical nature of this compound in certain conformations, it might possess a relatively small dipole moment.

A hypothetical data table for the predicted electronic properties of this compound, based on a typical DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), would look like the following:

| Property | Predicted Value | Unit |

| HOMO Energy | (Value) | eV |

| LUMO Energy | (Value) | eV |

| HOMO-LUMO Gap | (Value) | eV |

| Dipole Moment | (Value) | Debye |

Note: The table above is illustrative, as specific computational data for this compound is not available.

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C atoms can be predicted. These predicted spectra can be invaluable for interpreting experimental NMR data, helping to assign specific peaks to individual atoms within the molecule, and confirming the molecular structure. For this compound, DFT would predict distinct chemical shifts for the protons and carbons of the tolyl groups, the carbonyl groups, and the different methylene (B1212753) groups in the hexane chain. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

An illustrative table of predicted ¹H NMR chemical shifts would be structured as follows:

| Atom Position | Predicted Chemical Shift (δ) |

| Methyl Protons (Tolyl) | (Value) |

| Aromatic Protons (Tolyl) | (Value) |

| Methylene Protons (α to C=O) | (Value) |

| Methylene Protons (β to C=O) | (Value) |

| Methylene Protons (γ to C=O) | (Value) |

Note: The table above is for illustrative purposes only.

DFT can be used to map out the energetic profiles of potential reaction pathways involving this compound. This involves locating the transition state structures and calculating the activation energies for various reactions, such as nucleophilic addition to the carbonyl groups or reactions at the benzylic positions. Understanding these energy landscapes provides critical insights into reaction mechanisms and helps predict reaction kinetics and product distributions. For instance, the reduction of the diketone to the corresponding diol could be modeled to determine the most favorable reaction pathway.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of a system.

The hexane chain in this compound provides significant conformational flexibility. MD simulations can be used to explore the accessible conformations of the molecule in different environments, such as in various solvents or in the solid state. These simulations can reveal the preferred conformations, the energy barriers between them, and the timescale of conformational changes. In solution, the molecule may adopt a folded or extended conformation depending on the solvent's polarity. In the solid state, the conformational flexibility will be constrained by crystal packing forces.

Analysis of Intermolecular Interactions and Crystal Cohesion

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Computational methods can be employed to analyze these interactions, which are crucial for understanding the crystal's cohesion and physical properties. For this compound, key interactions would likely include van der Waals forces between the hexane chains and π-π stacking interactions between the aromatic tolyl groups. There may also be weaker C-H···O hydrogen bonds involving the carbonyl oxygen atoms. A detailed analysis of these interactions can help in understanding the crystal packing and can be correlated with experimental data from X-ray crystallography.

Hirshfeld Surface Analysis and Fingerprint Plots

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies that have performed Hirshfeld surface analysis on this compound. This type of analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data, from which the electron density distribution of the molecule within the crystal lattice can be modeled.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density is dominated by a specific molecule. This surface is typically mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to highlight different aspects of intermolecular packing.

Accompanying the 3D Hirshfeld surface are 2D "fingerprint plots." These plots are histograms of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the nearest atom nucleus outside the surface (de). The distribution and features of these plots provide a quantitative summary of the types and relative significance of different intermolecular contacts. For instance, sharp spikes in the plot often indicate the presence of strong, specific interactions like hydrogen bonds, while more diffuse distributions can represent weaker van der Waals contacts.

Without a published crystal structure and the corresponding computational analysis for this compound, a detailed discussion of its specific Hirshfeld surface and fingerprint plots cannot be provided at this time.

Quantifying Dominant Intermolecular Contacts (e.g., H···H, O···H, C···H)

The quantification of intermolecular contacts as percentages of the total Hirshfeld surface area is a key output of this analytical method. It allows for a detailed understanding of the forces that govern the crystal packing of a molecule. These percentages reveal which interactions are most prevalent and, therefore, most significant in stabilizing the crystal structure.

For a molecule like this compound, which contains numerous hydrogen atoms, aromatic rings, and carbonyl groups, one would anticipate several types of important intermolecular contacts:

H···H contacts: Given the abundance of hydrogen atoms on the methyl groups and the hexane chain, it is highly probable that hydrogen-hydrogen contacts would constitute a significant portion of the intermolecular interactions. These are generally considered weak van der Waals forces.

C···H contacts: Interactions between the carbon atoms of the phenyl rings and hydrogen atoms on adjacent molecules (C–H···π interactions) are also expected. These are important for the packing of aromatic systems.

O···H contacts: The presence of carbonyl oxygen atoms allows for the possibility of weak hydrogen bonds with hydrogen atoms from neighboring molecules. These interactions, if present, would appear as distinct features in a fingerprint plot.

However, as no specific research data from a Hirshfeld surface analysis of this compound is available, it is not possible to provide the precise percentages for these or other potential contacts (e.g., C···C π-stacking). The table below is therefore a template illustrating how such data would be presented if it were available from experimental or theoretical studies.

Table 1: Hypothetical Quantification of Intermolecular Contacts for this compound

| Contact Type | Percentage of Hirshfeld Surface Area (%) |

|---|---|

| H···H | Data not available |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| C···C | Data not available |

Synthesis and Investigation of Derivatives and Analogues of 1,6 Bis 4 Methylphenyl Hexane 1,6 Dione

Aromatic Ring Substituent Variations

Modifying the electronic properties of the terminal aromatic rings is a common strategy to fine-tune the characteristics of diaryl compounds. This is typically achieved by introducing electron-donating or electron-withdrawing groups onto the phenyl rings.

Introduction of Electron-Withdrawing/Donating Groups (e.g., Methoxy (B1213986), Halogens)

The introduction of substituents onto the aromatic rings of 1,6-diarylhexane-1,6-dione analogues can significantly influence their properties. An example of incorporating an electron-donating group is seen in the synthesis of 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione. This compound, an analogue with both backbone modifications and aromatic ring substitution, was produced by the reaction of 4-methoxyacetophenone with diethyl oxalate (B1200264) under basic conditions. researchgate.netnih.gov The resulting molecule features electron-donating methoxy groups in place of the methyl groups.

Structural analysis of this methoxy-substituted analogue revealed that the molecule exists in a di-enol-dione tautomeric form, stabilized by intramolecular hydrogen bonding. researchgate.netnih.gov This highlights how aromatic substituents can influence the tautomeric equilibrium and conformational preferences of the entire molecule. While specific research focusing solely on halogenated derivatives of 1,6-bis(4-methylphenyl)hexane-1,6-dione is not extensively detailed in available literature, the synthesis of such compounds would likely follow established methods for the acylation of halogenated aromatic compounds.

Modifications of the Hexane (B92381) Backbone

Alterations to the central hexane chain, including changes to its length, saturation, and the introduction of chiral centers, provide another avenue for creating structural diversity and exploring structure-property relationships.

Variations in Chain Length and Saturation (e.g., Hexa-1,5-diene-3,4-diones)

The flexibility and reactivity of the hexane backbone can be modified by introducing degrees of unsaturation. A notable example is the synthesis of 3,4-dihydroxy-1,6-bis(4-methylphenyl)hexa-2,4-diene-1,6-dione. researchgate.netnih.gov This analogue, prepared from 4-methylacetophenone and diethyl oxalate, features a conjugated diene system within the six-carbon chain, fundamentally altering its geometry and electronic structure compared to the saturated hexane-1,6-dione parent. The compound was found to exist as the (Z,Z)-isomer in its di-enol form. nih.gov Such modifications demonstrate the feasibility of transforming the saturated hexane chain into a more rigid and electronically active conjugated system.

| Compound Name | Modification from Parent Compound | Synthesis Precursors |

| 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione | Methoxy instead of methyl groups; diene backbone | 4-methoxyacetophenone, diethyl oxalate |

| 3,4-dihydroxy-1,6-bis(4-methylphenyl)hexa-2,4-diene-1,6-dione | Diene backbone | 4-methylacetophenone, diethyl oxalate |

Introduction of Stereocenters

The introduction of stereocenters into the hexane backbone of 1,6-diaryl-1,6-diones can be achieved through stereoselective reduction of the ketone functionalities. While specific studies on this compound are limited, general methodologies for the diastereoselective reduction of diketones can be applied. For instance, the reduction of cyclic 1,4-diones has shown that the choice of reducing agent can control the stereochemical outcome. nih.gov Bulky reducing agents like L-Selectride tend to favor the formation of cis-diols, whereas less hindered reagents like Red-Al often yield trans-diols. nih.gov

Applying this principle to the acyclic this compound, reduction would generate two stereocenters at the C1 and C6 positions, resulting in (R,R), (S,S), and meso diastereomers of the corresponding 1,6-diol. The stereochemical course of the reaction would be influenced by the steric hindrance of the reducing agent and potential substrate control from the first reduction event influencing the approach to the second ketone. This would provide a route to chiral analogues with defined stereochemistry.

Heterocyclic Derivatives Derived from this compound

The dicarbonyl functionality of the parent compound serves as a valuable synthon for the construction of various heterocyclic rings.

Pyrazole (B372694) and Isoquinoline (B145761) Derivatives

The synthesis of pyrazoles from dicarbonyl compounds is a well-established reaction, typically involving condensation with hydrazine (B178648). The most common method, the Knorr pyrazole synthesis, utilizes 1,3-dicarbonyl compounds. wikipedia.org For a 1,6-dione like this compound, a direct intramolecular cyclization with hydrazine is not feasible for forming a five-membered pyrazole ring. However, the 1,6-dione can be envisioned as a precursor to a suitable 1,3-dicarbonyl intermediate through reactions such as intramolecular Claisen condensation under basic conditions, which could then be cyclized with hydrazine to yield a pyrazole derivative.

Similarly, the synthesis of isoquinolines from simple acyclic precursors is not direct. Standard isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions require a β-arylethylamine derivative. organic-chemistry.org To utilize this compound as a starting material, a multi-step transformation would be necessary. A hypothetical pathway could involve converting one of the ketone functionalities into an amine via reductive amination, followed by subsequent chemical manipulations to construct the necessary ethylamine (B1201723) side chain on the aromatic ring, which could then undergo acid-catalyzed cyclization against the tolyl ring to form a tetrahydroisoquinoline core.

Macrocyclic Systems Incorporating the 1,6-Diketone Scaffold

The synthesis of macrocyclic structures from acyclic precursors is a foundational area of supramolecular chemistry, driven by the unique host-guest and recognition properties of these complex architectures. The incorporation of rigid structural units, such as the 1,6-diaryl-1,6-hexanedione scaffold, into a macrocyclic framework is a promising strategy for creating pre-organized cavities capable of selective molecular recognition. However, the construction of these systems is often challenging, with high-dilution conditions or template-guided synthesis required to favor intramolecular cyclization over competing intermolecular polymerization.

While the specific compound, this compound, has not been extensively documented as a direct precursor in the synthesis of macrocyclic systems in the reviewed literature, the broader class of 1,6-dicarbonyl compounds serves as a versatile platform for such transformations. The general synthetic approach involves the cyclocondensation of the diketone with a suitable difunctionalized linker, typically a diamine or a diol, to form a macrocyclic Schiff base or polyether, respectively.

One closely related example involves the synthesis of a macrocyclic Schiff base from a structural analog, 1,6-bis(2-formylphenyl)hexane. In this study, a [2+2] condensation reaction with 2,6-diaminopyridine (B39239) was employed to yield a novel macrocycle. This demonstrates the feasibility of utilizing the hexane-1,6-diyl linkage as a component in the formation of large ring systems. The reaction likely proceeds through the formation of a Schiff base at one carbonyl group of each of two diketone molecules with the two amino groups of two diamine molecules, followed by a final ring-closing step.

The success of such macrocyclization reactions is highly dependent on several factors, including the length and flexibility of the linker, the conformational preferences of the diketone, and the use of a template ion to pre-organize the acyclic precursors in a conformation that favors cyclization. Metal ions are often employed as templates, coordinating to the donor atoms of the reactants and bringing the reactive functional groups into proximity.

Although no specific data tables for macrocycles derived from this compound can be presented due to a lack of available research, a hypothetical reaction scheme leading to a diazamacrocycle is presented below. This illustrates the general strategy that could be employed for the synthesis of such a macrocyclic system.

Hypothetical Reaction Scheme for the Synthesis of a Diazamacrocycle

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethane-1,2-diamine | [2+2] Diazamacrocycle | Cyclocondensation |

In a hypothetical synthesis, the reaction of this compound with a short-chain diamine such as ethane-1,2-diamine under high-dilution conditions could potentially lead to a [2+2] macrocycle. The resulting macrocycle would feature two diketone and two diamine units, forming a large ring containing two di-imine linkages. The rigidity of the p-tolyl groups and the flexibility of the hexane and ethane (B1197151) linkers would define the shape and size of the resulting molecular cavity.

Further research into the cyclocondensation reactions of this compound with various diamines and diols is warranted to explore the synthesis of novel macrocyclic hosts and to investigate their potential applications in areas such as ion sensing, catalysis, and molecular recognition.

Applications of 1,6 Bis 4 Methylphenyl Hexane 1,6 Dione in Materials Science and Polymer Chemistry

Utilization as a Building Block in Organic Synthesis for Functional Materials

Aromatic diketones are valuable precursors in the synthesis of a wide array of functional organic materials. The carbonyl groups of 1,6-Bis(4-methylphenyl)hexane-1,6-dione can undergo various reactions to form more complex structures. For instance, condensation reactions with amines can yield ketoimines, and reactions with various reagents can lead to the formation of heterocyclic compounds. icm.edu.pl These derivatives are often explored for their applications in areas such as organic electronics and photopolymerization. mdpi.com

Furthermore, π-expanded α,β-unsaturated 1,3-diketones, which share the core diketone functionality, have been synthesized and shown to possess broad light absorption and significant two-photon absorption cross-sections, making them suitable as photoinitiators in two-photon polymerization. rsc.org This suggests that derivatives of this compound could be engineered for similar photophysical properties.

Role in the Synthesis of Specialty Chemicals with Specific Properties

The synthesis of specialty chemicals often relies on versatile molecular scaffolds. Aromatic 1,3-diketones are known to strongly absorb UV-A radiation, a property attributed to the formation of an intramolecular hydrogen bond in their enol tautomer. This characteristic has led to their use as sunscreens in cosmetics. researchgate.net While this compound is a 1,6-diketone, the fundamental chemistry of its carbonyl groups allows for transformations into derivatives that could possess specific light-absorbing or luminescent properties.

Complexes of β-diketones with rare earth ions are utilized as luminescent materials. These complexes can absorb ultraviolet light and transfer the energy to the rare earth ion, which then emits characteristic fluorescence. alfachemic.com This principle could potentially be applied to derivatives of this compound to create novel light-emitting materials for applications in displays and sensors.

Integration into Advanced Polymer Architectures (e.g., as monomers or linkers)

The bifunctional nature of this compound makes it an ideal candidate for use as a monomer or a linker in the synthesis of advanced polymers. The ketone groups can be transformed into other reactive functionalities, enabling its incorporation into polymer chains through various polymerization techniques. For example, reduction of the ketones to alcohols would yield a diol, a common monomer for the synthesis of polyesters and polyurethanes.

The combination of rigid aromatic units and a flexible hexane (B92381) spacer can impart a balance of properties to the resulting polymer, such as thermal stability from the aromatic rings and processability from the aliphatic chain. The synthesis of polymers with precisely controlled monomer sequences is an emerging field, and bifunctional building blocks like this diketone could be valuable in creating such sequence-defined polymers with unique properties. researchgate.net

| Potential Polymer Type | Role of this compound Derivative | Potential Properties |

| Polyesters | Diol (after reduction of ketones) | Thermal stability, flexibility |

| Polyurethanes | Diol (after reduction of ketones) | Elastomeric properties, durability |

| Polyimides | Diamine (after conversion of ketones) | High thermal and chemical resistance |

| Coordination Polymers | Linker | Porosity, catalytic activity |

This table presents potential applications based on the functional groups of the title compound and is for illustrative purposes.

Precursor for Ligands in Organometallic Chemistry and Catalysis

Diketones are well-established precursors for the synthesis of ligands for organometallic complexes. alfa-chemistry.com Specifically, β-diketones are known to form stable chelate complexes with a wide range of metal ions due to the presence of two coordinating oxygen atoms. alfachemic.comalfa-chemistry.com These metal-diketonate complexes have found extensive use as catalysts in various organic reactions, including polymerization, oxidation, and cross-coupling reactions. icm.edu.plalfa-chemistry.com

While this compound is not a β-diketone, its carbonyl groups can be chemically modified to create ligands. For example, condensation with amines can produce Schiff base ligands. The resulting ligands could coordinate with transition metals to form complexes with potential catalytic activity. The properties of such catalysts can be fine-tuned by modifying the structure of the diketone precursor. Ruthenium complexes with diketonate ligands, for instance, have been investigated for their catalytic and biological activities. nih.gov

| Ligand Type | Metal Complex | Potential Catalytic Application |

| Schiff Base | Transition Metal (e.g., Ru, Cu) | Oxidation, Polymerization |

| Phosphine-Diketone | Transition Metal (e.g., Rh, Pd) | Hydrosilylation, Cross-coupling |

This table illustrates the potential of the title compound as a ligand precursor based on the chemistry of related diketones.

Exploratory Research in Biological and Pharmacological Contexts Focused on Chemical Principles

Investigation as Precursors for Pharmacologically Relevant Scaffolds

The 1,6-dicarbonyl motif in 1,6-Bis(4-methylphenyl)hexane-1,6-dione serves as a versatile starting point for the synthesis of various heterocyclic compounds, which are core structures in many pharmacologically active agents. The reactivity of the ketone groups allows for cyclization reactions with various reagents to form stable ring systems.

One of the most significant applications of 1,6-diaryl-1,6-diones is in the synthesis of pyridazine (B1198779) derivatives. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties sarpublication.comafricaresearchconnects.combiomedpharmajournal.orgproquest.comnih.govnih.govresearchgate.netnih.govslideshare.netafricaresearchconnects.combohrium.comnih.govnih.govresearchgate.netmdpi.com.

The reaction of a 1,6-diarylhexane-1,6-dione with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) typically proceeds through a condensation reaction, leading to the formation of a dihydropyridazine. Subsequent oxidation can then yield the aromatic pyridazine ring. This synthetic route provides a straightforward method to access polysubstituted pyridazines, where the substituents are determined by the structure of the initial diketone.

For this compound, the resulting pyridazine would be 3,6-Bis(4-methylphenyl)-4,5-dihydropyridazine, which can be further oxidized to 3,6-Bis(4-methylphenyl)pyridazine. The pharmacological potential of such a scaffold is rooted in the diverse bioactivities of the pyridazine core.

| Reactant | Reagent | Product | Potential Pharmacological Activities of the Scaffold |

|---|---|---|---|

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 3,6-Bis(4-methylphenyl)pyridazine | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory sarpublication.comafricaresearchconnects.combiomedpharmajournal.orgproquest.comnih.govnih.govresearchgate.netnih.govslideshare.netafricaresearchconnects.combohrium.comnih.govnih.govresearchgate.netmdpi.com |

Studies on Molecular Interactions with Biomolecules (e.g., Enzymes, Receptors)

The chemical structure of this compound allows for several types of non-covalent and potential covalent interactions with biomolecules like proteins, which are fundamental to many biological processes.

Covalent Bonds: The carbonyl groups of the diketone are electrophilic centers and can potentially react with nucleophilic residues on a protein's surface, such as the thiol group (-SH) of cysteine or the amino group (-NH₂) of lysine. The reaction with a thiol group can lead to the formation of a hemithioacetal, which can be a reversible covalent bond. Such covalent interactions can lead to the inhibition of enzyme activity if they occur at or near the active site.

π-π Stacking: The two 4-methylphenyl (p-tolyl) rings in the molecule are aromatic and can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These non-covalent interactions are a result of the attractive forces between the electron clouds of the aromatic rings and contribute to the binding affinity of a molecule to a protein. The geometry of these interactions can vary, including face-to-face, edge-to-face (T-shaped), and parallel-displaced arrangements. The stability of these interactions is influenced by the electronic nature of the interacting rings and the surrounding environment.

| Type of Interaction | Functional Group on the Compound | Interacting Amino Acid Residues | Nature of the Interaction |

|---|---|---|---|

| Covalent Bond | Carbonyl group (C=O) | Cysteine (thiol group), Lysine (amino group) | Formation of a hemithioacetal or Schiff base. |

| π-π Stacking | 4-methylphenyl ring | Phenylalanine, Tyrosine, Tryptophan | Non-covalent interaction between aromatic rings. |

Q & A

Q. What are the common synthetic routes for 1,6-Bis(4-methylphenyl)hexane-1,6-dione, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution using diacyl chlorides and substituted benzene derivatives. For example, reacting 1,6-hexanedioyl chloride with 4-methylbenzene in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions generates the diketone backbone. Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-acylation.

- Catalyst selection : Anhydrous AlCl₃ or FeCl₃ enhances electrophilic substitution efficiency .

- Solvent choice : Dichloromethane or THF improves solubility and reaction homogeneity.

Yield improvements (>75%) are achieved via iterative recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, multiplet) and methyl groups (δ 2.3 ppm, singlet) confirm substituent positions. The hexane backbone appears as a triplet (δ 1.5–1.7 ppm) for methylene protons adjacent to ketones .

- ¹³C NMR : Ketone carbons resonate at δ 205–210 ppm, while aromatic carbons appear at δ 125–140 ppm .

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) validate the diketone and aryl groups .

- HRMS : Molecular ion peaks [M+H]⁺ at m/z 294.16 (calculated for C₂₀H₂₂O₂) confirm stoichiometry .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol or acetone at low temperatures (4°C) to precipitate high-purity crystals .

- Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (10–30% EA) separates diketones from unreacted starting materials or oligomers .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve isomers or degradation products, especially for kinetic studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylphenyl substituents influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: The electron-donating methyl groups enhance aromatic ring electron density, increasing electrophilicity at the ketone carbons. However, steric hindrance from methyl substituents reduces accessibility for bulky nucleophiles (e.g., Grignard reagents). To assess this:

- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-chlorophenyl derivatives) under identical conditions.

- DFT Calculations : Model electrostatic potential maps to identify nucleophilic attack sites .

Experimental data show a 30% slower reaction rate compared to unsubstituted phenyl analogs due to steric effects .

Q. What strategies can resolve contradictions in reported kinetic data for the oxidation of this compound under varying experimental conditions?

Methodological Answer:

- Standardized Protocols : Control oxygen levels, solvent polarity (e.g., DMF vs. THF), and catalyst loadings to isolate variables causing discrepancies .

- In Situ Monitoring : Use UV-Vis spectroscopy (λmax ~270 nm) to track reaction progress in real time .

- Reproducibility Tests : Validate conflicting results via triplicate experiments under inert atmospheres (N₂/Ar) to exclude moisture or oxygen interference .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of cyclocondensation reactions involving this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model diketone conformations to identify reactive intermediates (e.g., enol tautomers).

- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for cyclization pathways .

- Experimental Validation : Compare predicted intermediates with LC-MS/MS fragmentation patterns .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and what methodologies identify critical functional groups responsible for activity?

Methodological Answer:

- SAR Studies : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl, morpholinyl) and test cytotoxicity against cancer cell lines (e.g., MCF-7) .

- Docking Simulations : Map interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina .

- Metabolite Profiling : Identify bioactive derivatives via high-resolution mass spectrometry (HRMS) and in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.